molecular formula C12H17N B7883395 1-(2-Methylbenzyl)pyrrolidine

1-(2-Methylbenzyl)pyrrolidine

Cat. No.: B7883395
M. Wt: 175.27 g/mol
InChI Key: CDJYXZCTNQNKCW-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often under reflux conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrrolidine or benzyl derivatives.

Scientific Research Applications

1-(2-Methylbenzyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects.

Comparison with Similar Compounds

1-(2-Methylbenzyl)pyrrolidine can be compared with other similar compounds, such as:

    1-Benzylpyrrolidine: Lacks the methyl group on the benzyl ring, which may affect its chemical reactivity and biological activity.

    2-Methylpyrrolidine: Lacks the benzyl group, resulting in different chemical properties and applications.

    1-(2-Chlorobenzyl)pyrrolidine:

The uniqueness of this compound lies in the presence of both the pyrrolidine ring and the 2-methylbenzyl group, which together confer specific chemical and biological properties that can be exploited in various fields.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-13/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJYXZCTNQNKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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